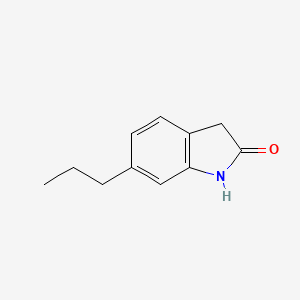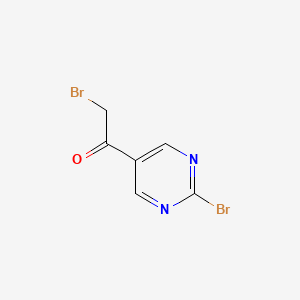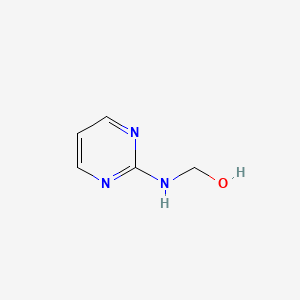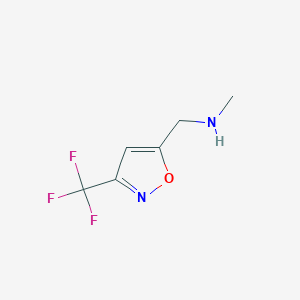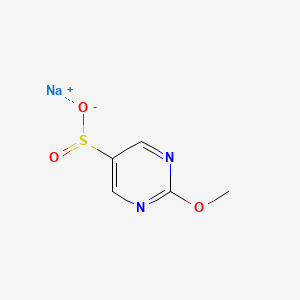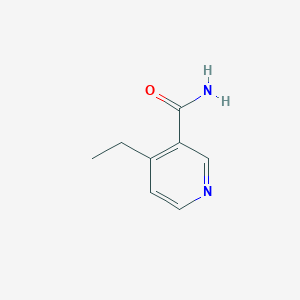
4-Ethylnicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethylnicotinamide is an organic compound with the molecular formula C8H10N2O. It is a derivative of nicotinamide, where an ethyl group is attached to the fourth position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
4-Ethylnicotinamide can be synthesized through several methods. One common method involves the reaction of nicotinamide with ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide at elevated temperatures.
Another method involves the alkylation of nicotinamide with ethyl bromide under similar conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
化学反应分析
Types of Reactions
4-Ethylnicotinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethylpyridine-3-carboxylic acid.
Reduction: It can be reduced to form 4-ethyl-1,2,3,6-tetrahydropyridine.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 4-Ethylpyridine-3-carboxylic acid.
Reduction: 4-Ethyl-1,2,3,6-tetrahydropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-Ethylnicotinamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential role in cellular metabolism and as a precursor to coenzymes.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 4-ethylnicotinamide involves its conversion to nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a crucial coenzyme involved in redox reactions, energy metabolism, and cellular signaling. The compound may also interact with specific enzymes and receptors, modulating various biochemical pathways.
相似化合物的比较
Similar Compounds
Nicotinamide: The parent compound, widely known for its role in cellular metabolism.
1-Methylnicotinamide: A methylated derivative with distinct biological activities.
Methyl nicotinate: A methyl ester of nicotinic acid used in topical applications.
Uniqueness
4-Ethylnicotinamide is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, nicotinamide.
属性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC 名称 |
4-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O/c1-2-6-3-4-10-5-7(6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
InChI 键 |
SYUVVPUHLFHXQV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=NC=C1)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


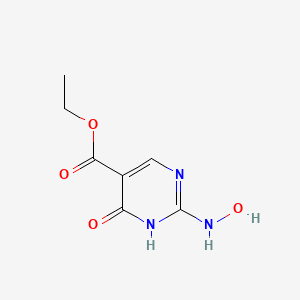

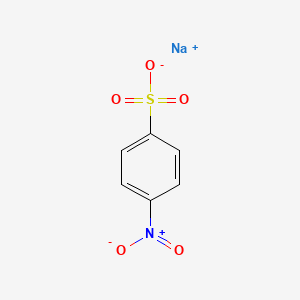
![7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
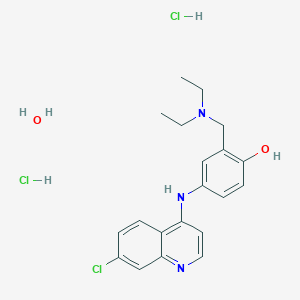
![1-Methoxy-3,7-dimethylpyrrolo[1,2-A]pyrazine](/img/structure/B15247256.png)
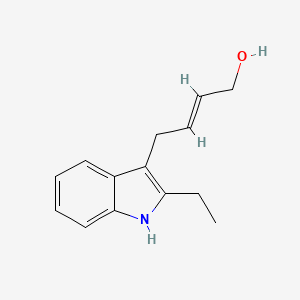
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-a]pyrazine-3-carboxamide](/img/structure/B15247267.png)
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)
